1.3-log Unit Higher Lipophilicity (XLogP3) vs. Non-Fluorinated and Des-Phenyl Analogs
The target compound displays an XLogP3 of 3.8, which is 1.4 log units higher than the non-fluorinated analog 5-(benzylthio)-1,3,4-thiadiazol-2-amine (XLogP3 2.4) and 1.3 log units higher than the des-phenyl analog 5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine (XLogP3 2.5) [1][2][3]. This quantitative increase in lipophilicity is sufficient to shift the compound's predicted permeability and tissue distribution profile, as lipophilicity is a primary determinant of passive membrane diffusion and blood-brain barrier penetration [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | 5-(benzylthio)-1,3,4-thiadiazol-2-amine (XLogP3 = 2.4); 5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine (XLogP3 = 2.5) |
| Quantified Difference | ΔXLogP3 = +1.4 and +1.3 respectively |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A >1.3 log unit increase in XLogP3 translates into a predicted ~20-fold increase in octanol-water partition coefficient, directly impacting compound selection for hydrophobic-target or CNS-focused screening cascades.
- [1] PubChem Compound Summary for CID 921892, 5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 99285, 1,3,4-Thiadiazol-2-amine, 5-((phenylmethyl)thio)-. National Center for Biotechnology Information (2025). View Source
- [3] PubChem Compound Summary for CID 723666, 5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information (2025). View Source
- [4] Kumar D, et al. Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives: a comprehensive review. Future Med Chem. 2024;16(6):563-581. doi:10.4155/fmc-2023-0203. View Source
